3-Hydroxy-3-phenylquinoline-2,4(1H,3H)-dione
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Overview
Description
3-Hydroxy-3-phenylquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-phenylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis could begin with a substituted aniline and a suitable diketone.
Cyclization: The intermediate formed undergoes cyclization to form the quinoline core.
Functionalization: Introduction of hydroxy and phenyl groups through various organic reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor desired reactions.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-phenylquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-phenylquinoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
DNA/RNA: Intercalating into DNA/RNA and affecting their function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Hydroxyquinoline: Quinoline with a hydroxy group.
Phenylquinoline: Quinoline with a phenyl group.
Uniqueness
3-Hydroxy-3-phenylquinoline-2,4(1H,3H)-dione is unique due to the presence of both hydroxy and phenyl groups, which may enhance its chemical reactivity and biological activity compared to simpler quinoline derivatives.
Properties
CAS No. |
28565-95-9 |
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Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
3-hydroxy-3-phenyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C15H11NO3/c17-13-11-8-4-5-9-12(11)16-14(18)15(13,19)10-6-2-1-3-7-10/h1-9,19H,(H,16,18) |
InChI Key |
YQOGWPXVSOTNCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
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